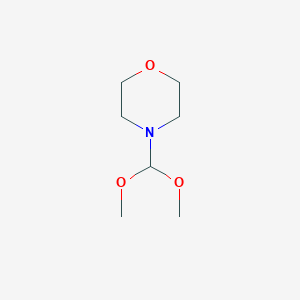
3-Amino-4-chloro-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the chlorination of 3-Amino-1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The amino group in 3-Amino-4-chloro-1-methylpyridin-2(1H)-one can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chloro group, forming 3-Amino-1-methylpyridin-2(1H)-one.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted pyridines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3-Amino-1-methylpyridin-2(1H)-one
- 4-Chloro-1-methylpyridin-2(1H)-one
- 3-Amino-4-chloropyridine
Comparison
Compared to similar compounds, 3-Amino-4-chloro-1-methylpyridin-2(1H)-one might exhibit unique properties due to the presence of both amino and chloro substituents. These functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
3-amino-4-chloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,8H2,1H3 |
InChI 键 |
JHFVLOLFQHWZCR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C(C1=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


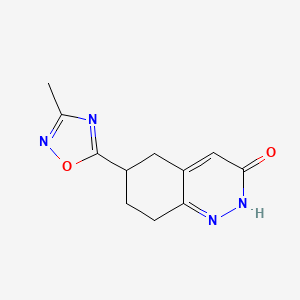
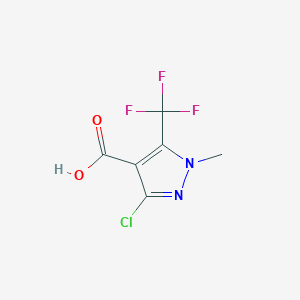
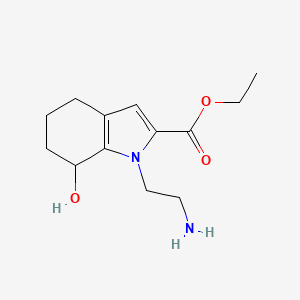
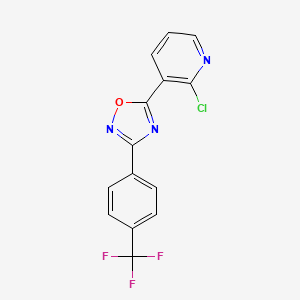


![5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B11781139.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide](/img/structure/B11781143.png)



![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
